Cyclopropoxy vs. Isopropoxy: A 12-Fold Biochemical KMO Potency Advantage Driven by Conformational Constraint
The pyrimidine carboxylic acid derivative incorporating the 3-chloro-4-cyclopropoxy moiety (Compound 75) achieves a human KMO biochemical IC50 of 0.5 nM. In contrast, the isopropoxy analog (Compound 74) is 12-fold less potent [1]. This SAR was established using mitochondrial fractions from human liver tissue measuring the conversion of kynurenine to 3-hydroxykynurenine via LC-MS/MS. The constrained cyclopropyl ring is better accommodated in the tight hydrophobic pocket formed by Pro305, Phe306, Phe232, and Met216 (human numbering), whereas the freely rotating isopropyl group introduces entropic penalty and steric clash.
| Evidence Dimension | Human KMO biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 nM (Compound 75, derived from 3-chloro-4-cyclopropoxy benzoic acid precursor) |
| Comparator Or Baseline | Compound 74 (isopropoxy analog): ~6 nM (calculated from reported 12-fold difference) |
| Quantified Difference | 12-fold higher potency for cyclopropoxy vs. isopropoxy |
| Conditions | Human liver mitochondrial fractions, 100 μM kynurenine substrate, LC-MS/MS readout, IC50 values average of triplicate tests (SD ±5–10%) |
Why This Matters
This 12-fold biochemical potency advantage means that procurement of the 3-chloro-4-cyclopropoxy precursor is mandatory for synthesizing the active lead series; the isopropoxy building block would yield a compound with more than an order of magnitude weaker target engagement.
- [1] Toledo-Sherman LM, Prime ME, Mrzljak L, et al. J Med Chem. 2015;58(3):1159-1183. (Table 5 SAR: IC50 of cyclopropyl analog 75 vs. isopropoxy analog 74; full methodological details in experimental section.) View Source
